molecular formula C11H6BrClF3NO B8225931 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole

3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole

Cat. No.: B8225931
M. Wt: 340.52 g/mol
InChI Key: FHQXHQYNVRKTHA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and chloromethyl groups attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-trifluoromethylphenyl isoxazole, followed by chloromethylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, thiols, and amines are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium and copper catalysts are employed in coupling reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea
  • 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenyl isoxazole

Uniqueness

Compared to similar compounds, 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3NO/c12-6-1-2-8(9(3-6)11(14,15)16)10-4-7(5-13)18-17-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXHQYNVRKTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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